1-(difluoromethyl)-3-iodo-1H-indazole
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Overview
Description
1-(Difluoromethyl)-3-iodo-1H-indazole is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group and an iodine atom attached to an indazole ring, which is a bicyclic structure consisting of fused benzene and pyrazole rings. The presence of both difluoromethyl and iodine substituents imparts unique chemical properties to this molecule, making it valuable for various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-(difluoromethyl)-3-iodo-1H-indazole typically involves several steps, starting from readily available precursors. One common method involves the difluoromethylation of an indazole derivative followed by iodination. The difluoromethylation can be achieved using reagents such as difluoromethyl bromide or difluoromethyl sulfone in the presence of a base. The iodination step can be carried out using iodine or an iodine-containing reagent under suitable conditions .
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently .
Chemical Reactions Analysis
1-(Difluoromethyl)-3-iodo-1H-indazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The difluoromethyl group can undergo oxidation to form difluoromethyl ketones or reduction to form difluoromethyl alcohols.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with various aryl or alkyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, using palladium catalysts in cross-coupling reactions can yield a wide range of substituted indazole derivatives .
Scientific Research Applications
1-(Difluoromethyl)-3-iodo-1H-indazole has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-iodo-1H-indazole involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds and interact with active sites of enzymes, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(Difluoromethyl)-3-iodo-1H-indazole can be compared with other similar compounds, such as:
1-(Difluoromethyl)-3-bromo-1H-indazole: Similar structure but with a bromine atom instead of iodine.
1-(Difluoromethyl)-3-chloro-1H-indazole: Contains a chlorine atom instead of iodine, which can affect its chemical properties and applications.
1-(Difluoromethyl)-3-fluoro-1H-indazole: Features a fluorine atom, which can significantly alter its reactivity and interactions with biological targets.
The uniqueness of this compound lies in the combination of the difluoromethyl group and the iodine atom, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1220572-58-6 |
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Molecular Formula |
C8H5F2IN2 |
Molecular Weight |
294 |
Purity |
95 |
Origin of Product |
United States |
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